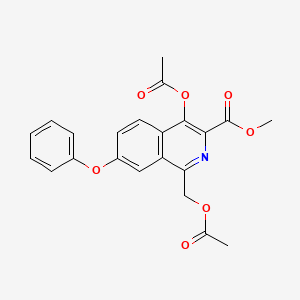![molecular formula C5H8N2 B12900342 1,2-Diazabicyclo[3.2.0]hept-3-ene CAS No. 6664-27-3](/img/structure/B12900342.png)
1,2-Diazabicyclo[3.2.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazabicyclo[320]hept-3-ene is a bicyclic compound with the molecular formula C₅H₆N₂ It is a nitrogen-containing heterocycle that has garnered interest due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[3.2.0]hept-3-ene can be synthesized through the cyclization of azetidinone isothiocyanate followed by S-alkylation. The intermediate 7-oxo-3-thioxo-1,4-diazabicyclo[3.2.0]heptane-2-carboxylate can be oxidized by benzeneseleninic anhydride to give a fused β,γ-lactam .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. The use of readily available reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazabicyclo[3.2.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as fused β,γ-lactams.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Benzeneseleninic anhydride is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Substituents: Different substituents can be introduced through substitution reactions, using appropriate reagents and conditions.
Major Products
The major products formed from these reactions include fused β,γ-lactams and other derivatives that retain the bicyclic structure .
Scientific Research Applications
1,2-Diazabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Diazabicyclo[3.2.0]hept-3-ene involves its ability to participate in various chemical reactions due to the presence of nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Another member of the diazabicyclo family with a different ring structure.
Spiro[cyclopropane-1,7’-[2,3]diazabicyclo[2.2.1]hept-2-ene]: A spiro compound with similar reactivity.
Uniqueness
1,2-Diazabicyclo[3.2.0]hept-3-ene is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other diazabicyclo compounds. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry .
Properties
CAS No. |
6664-27-3 |
|---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1,2-diazabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C5H8N2/c1-3-6-7-4-2-5(1)7/h1,3,5-6H,2,4H2 |
InChI Key |
JBKBMKCHSNWEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



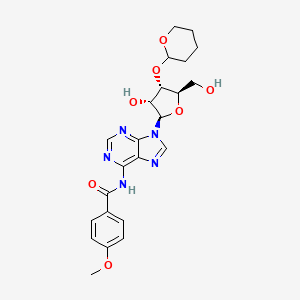
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
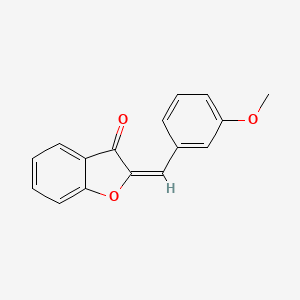

![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)
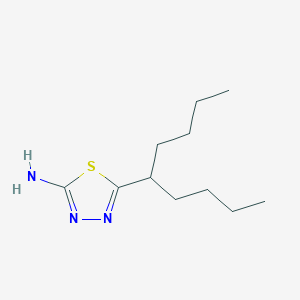
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
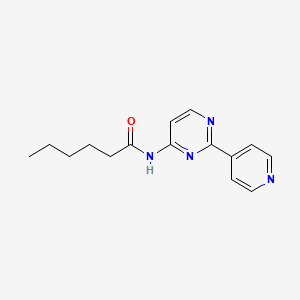

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

